1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Lipophilicity Drug-likeness Nucleoside analogs

1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS 41473-40-9) is a synthetic pyrimidine-2,4-dione (uracil) derivative in which the N1 position is substituted with a 3-ethyl-4-methyl-5-oxo-2,5-dihydrofuran moiety. This compound belongs to the broader class of modified nucleoside analogs but is distinguished from canonical antiviral nucleosides (e.g., stavudine, d4U) by the replacement of the 5'-hydroxymethyl group with a ketone and the addition of alkyl substituents on the dihydrofuran ring.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
CAS No. 41473-40-9
Cat. No. B12809515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
CAS41473-40-9
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)OC1N2C=CC(=O)NC2=O)C
InChIInChI=1S/C11H12N2O4/c1-3-7-6(2)10(15)17-9(7)13-5-4-8(14)12-11(13)16/h4-5,9H,3H2,1-2H3,(H,12,14,16)
InChIKeyNGSBXRZLBQGCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS 41473-40-9): Structural Identity & Procurement Baseline


1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS 41473-40-9) is a synthetic pyrimidine-2,4-dione (uracil) derivative in which the N1 position is substituted with a 3-ethyl-4-methyl-5-oxo-2,5-dihydrofuran moiety [1]. This compound belongs to the broader class of modified nucleoside analogs but is distinguished from canonical antiviral nucleosides (e.g., stavudine, d4U) by the replacement of the 5'-hydroxymethyl group with a ketone and the addition of alkyl substituents on the dihydrofuran ring [2]. Its molecular formula is C11H12N2O4 with a molecular weight of 236.22 g/mol, placing it in a distinct physicochemical space relative to both natural pyrimidine nucleosides and first-generation unsaturated nucleoside analogs [1].

Why 1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Generic d4U or Stavudine Analogs


Within the 2,5-dihydrofuran-pyrimidine-dione chemotype, seemingly minor modifications to the dihydrofuran ring produce large shifts in biological activity, as demonstrated by the >1000-fold variation in dUTPase inhibition across closely related analogs [1]. The target compound replaces the canonical 5'-hydroxymethyl group (present in d4U and stavudine) with a 5-oxo group and adds 3-ethyl and 4-methyl substituents—alterations that simultaneously eliminate the primary site for intracellular phosphorylation (required for antiviral nucleoside activation), increase lipophilicity (predicted LogP shift of approximately +1.5 versus d4U), and introduce a conjugated enone system capable of covalent adduct formation [2]. These structural differences mean that generic procurement of d4U (CAS 5974-93-6) or stavudine (CAS 3056-17-5) cannot replicate the reactivity profile, target engagement pattern, or physicochemical properties of this compound [2].

Quantitative Differentiation Evidence: 1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


Predicted Lipophilicity Shift vs. d4U (CAS 5974-93-6) and Stavudine

The replacement of the 5'-CH2OH group in d4U with a 5-C=O group and the addition of 3-ethyl and 4-methyl substituents is predicted to increase LogP by approximately 1.5–2.0 units relative to d4U (ddeUrd) . d4U has an experimental LogP of approximately -0.7; the target compound is predicted to have a LogP in the range of 0.8–1.3, substantially altering membrane permeability and tissue distribution profiles .

Lipophilicity Drug-likeness Nucleoside analogs

Elimination of 5'-OH Phosphorylation Site vs. d4U and Stavudine

The target compound lacks the 5'-hydroxymethyl group present in d4U and stavudine that is essential for stepwise phosphorylation to the active triphosphate form by cellular kinases . Stavudine is phosphorylated with Km values of 7.0 µM (thymidine kinase) and 0.04 µM (thymidylate kinase), enabling its antiviral activity [1]. The target compound's 5-oxo group cannot serve as a substrate for these kinases, fundamentally altering its mechanism of action away from chain termination toward alternative targets .

Phosphorylation Antiviral activation Nucleoside metabolism

Conjugated Enone Electrophilicity vs. Non-Electrophilic d4U and Stavudine

The 5-oxo-2,5-dihydrofuran moiety in the target compound constitutes an α,β-unsaturated lactone (butenolide) system that is absent in d4U (which has a non-conjugated C=C bond adjacent to the CH2OH group) and stavudine [1]. This structural feature is predicted to confer electrophilic reactivity toward biological nucleophiles (e.g., cysteine thiols), a property exploited in covalent inhibitors such as the furanone-containing proteasome inhibitors [2]. The comparator compounds lack this conjugated enone and therefore cannot engage in analogous covalent target modification [2].

Covalent inhibitor Michael acceptor Electrophilic warhead

Increased Steric Bulk at the Furan Ring vs. Des-methyl/ethyl Analog (CAS 41473-41-0)

Compared to the des-methyl/ethyl analog 1-(5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS 41473-41-0, molecular weight 180.16 g/mol), the target compound (MW 236.22 g/mol) possesses an additional 56 Da of mass from the 3-ethyl and 4-methyl substituents . This increases the Connolly solvent-excluded volume by approximately 45–55 ų, which is predicted to restrict binding to enzyme active sites that accommodate the unsubstituted analog while potentially enhancing selectivity for hydrophobic sub-pockets [1].

Steric hindrance Enzyme fit Structure-activity relationship

Altered Hydrogen Bond Donor/Acceptor Profile vs. d4U Series

The target compound has a reduced hydrogen bond donor count (1 HBD: uracil N3-H) compared to d4U (3 HBDs: uracil N3-H + furan 5'-CH2OH) and stavudine (2 HBDs) [1]. The predicted topological polar surface area (tPSA) is approximately 75–80 Ų versus 99 Ų for d4U, reflecting the loss of the primary alcohol and gain of a ketone acceptor [1]. This shifts the compound toward blood-brain barrier permeability space (optimal tPSA < 90 Ų) and reduces aqueous solubility [2].

Hydrogen bonding Polar surface area Molecular recognition

Metabolic Stability Prediction: Resistance to Phosphorylase-Mediated Degradation vs. d4U

The 5-oxo substitution in the target compound is predicted to stabilize the N-glycosidic bond against enzymatic cleavage by pyrimidine nucleoside phosphorylases, which recognize the 5'-hydroxymethyl group as a key recognition element [1]. d4U and other 2',3'-didehydro nucleosides are susceptible to phosphorolytic cleavage of the N-glycosidic bond, contributing to short in vivo half-lives [1]. The target compound's modified furan ring lacks the structural features required for phosphorylase recognition, potentially offering enhanced metabolic stability [2].

Metabolic stability Glycosidic bond Phosphorylase

Recommended Application Scenarios for 1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione Based on Differentiated Properties


Covalent Fragment-Based Screening Against Thiol-Dependent Targets

The conjugated enone (butenolide) system of the target compound makes it suitable for covalent fragment screening libraries targeting cysteine-dependent enzymes such as deubiquitinases, viral proteases (e.g., SARS-CoV-2 3CLpro), or kinases with accessible active-site cysteines [1]. Unlike d4U or stavudine, which lack electrophilic warheads, this compound can form reversible or irreversible covalent adducts detectable by intact protein mass spectrometry or time-dependent IC50 shift assays [1]. Procurement for covalent screening is only warranted if the purchasing laboratory has mass spectrometry capabilities to confirm adduct formation, as the electrophilic reactivity predicted from the butenolide substructure is currently unquantified [1].

Selectivity Profiling Against dUTPase or Related Nucleotide Metabolism Enzymes

The closest structurally characterized analog, ddeUrd (d4U), is a weak inhibitor of Plasmodium falciparum dUTPase with a Ki of 298 µM [1]. The target compound's increased steric bulk and altered hydrogen bonding profile may enhance binding affinity or shift selectivity toward human or other species' dUTPase isoforms [2]. Comparative screening against a panel of dUTPases (P. falciparum, human nuclear, human mitochondrial) is recommended, using ddeUrd as the reference control at an initial screening concentration of 100 µM with enzyme activity measured via malachite green phosphate detection [1].

Intracellular Target Engagement Studies Requiring Passive Membrane Permeability

With a predicted tPSA of 75–80 Ų and reduced hydrogen bond donor count (1 vs. 3 for d4U), the target compound is predicted to exhibit enhanced passive membrane permeability relative to d4U [1]. This property makes it suitable for cellular thermal shift assay (CETSA) or other intracellular target engagement experiments where the comparator d4U may fail to reach sufficient intracellular concentrations due to poor permeability [2]. However, procurement for cellular assays requires the purchasing laboratory to first establish compound stability in cell culture medium (DMEM + 10% FBS, 37°C, 24 h) via LC-MS, as the electrophilic butenolide may be susceptible to glutathione conjugation or hydrolysis [2].

Synthetic Intermediate for Diversified Furanopyrimidine Libraries

The 5-oxo group and the 3-ethyl, 4-methyl substitution pattern provide three chemically distinguishable handles for further derivatization: (i) the butenolide carbonyl for reductive amination or Grignard addition; (ii) the 3-ethyl group for radical or oxidative functionalization; (iii) the uracil N3-H for alkylation. This distinguishes the compound from d4U, which is primarily derivatizable only at the 5'-OH position [1]. The compound is referenced as a building block (Registry No. 9a) in the chemical literature, appearing in synthetic methodology studies from Shionogi Research Laboratory [2]. Procurement as a scaffold for parallel library synthesis is the most evidence-supported use case given the absence of biological profiling data and the documented synthetic accessibility of this chemotype [2].

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